molecular formula C6H6Cl3NO2S B6184176 (5-chloropyridin-2-yl)methanesulfonyl chloride hydrochloride CAS No. 2624135-14-2

(5-chloropyridin-2-yl)methanesulfonyl chloride hydrochloride

Cat. No.: B6184176
CAS No.: 2624135-14-2
M. Wt: 262.5
InChI Key:
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Description

(5-chloropyridin-2-yl)methanesulfonyl chloride hydrochloride is a chemical compound with the molecular formula C6H5Cl2NO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloropyridin-2-yl)methanesulfonyl chloride hydrochloride typically involves the chlorination of pyridine derivatives followed by sulfonylation. One common method includes the reaction of 5-chloropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and sulfonylation processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

(5-chloropyridin-2-yl)methanesulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Catalysts: In some cases, catalysts such as palladium or copper may be used to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.

Scientific Research Applications

(5-chloropyridin-2-yl)methanesulfonyl chloride hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

    Biology: The compound is used in the modification of biomolecules, such as the sulfonylation of proteins and peptides.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-chloropyridin-2-yl)methanesulfonyl chloride hydrochloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate ester bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    (4-chloropyridin-2-yl)methanesulfonyl chloride hydrochloride: Similar in structure but with the chlorine atom at the 4-position instead of the 5-position.

    (3-chloropyridin-2-yl)methanesulfonyl chloride hydrochloride: Another structural isomer with the chlorine atom at the 3-position.

Uniqueness

(5-chloropyridin-2-yl)methanesulfonyl chloride hydrochloride is unique due to the position of the chlorine atom, which can influence the reactivity and selectivity of the compound in various chemical reactions. This positional difference can lead to variations in the physical and chemical properties, making it suitable for specific applications where other isomers may not be as effective.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5-chloropyridin-2-yl)methanesulfonyl chloride hydrochloride involves the reaction of 5-chloro-2-picoline with methanesulfonyl chloride in the presence of a base, followed by treatment with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "5-chloro-2-picoline", "methanesulfonyl chloride", "base (e.g. triethylamine)", "hydrochloric acid" ], "Reaction": [ "Add 5-chloro-2-picoline to a reaction flask", "Add methanesulfonyl chloride to the reaction flask", "Add a base (e.g. triethylamine) to the reaction flask and stir for several hours at room temperature", "Quench the reaction with hydrochloric acid to form the hydrochloride salt", "Isolate the product by filtration or extraction" ] }

CAS No.

2624135-14-2

Molecular Formula

C6H6Cl3NO2S

Molecular Weight

262.5

Purity

95

Origin of Product

United States

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